molecular formula C12H17IO B13645448 1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane

1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane

Katalognummer: B13645448
Molekulargewicht: 304.17 g/mol
InChI-Schlüssel: HJCSWRFYXKYXBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-({3-Iodobicyclo[111]pentan-1-yl}methyl)-7-oxabicyclo[221]heptane is a complex organic compound that features a unique structure combining bicyclo[111]pentane and oxabicyclo[221]heptane frameworks

Vorbereitungsmethoden

The synthesis of 1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane involves several steps. One common approach is the continuous flow synthesis of [1.1.1]propellane, which can be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions typically involve photochemical transformations and the use of specific reagents to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the bicyclo[1.1.1]pentane moiety can be substituted with other functional groups using nucleophilic substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a potential drug candidate.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties make it useful in the development of new materials with specific characteristics.

Wirkmechanismus

The mechanism of action of 1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:

    1,3-Diiodobicyclo[1.1.1]pentane: This compound shares the bicyclo[1.1.1]pentane framework but has different functional groups.

    1-{3-Iodobicyclo[1.1.1]pentan-1-yl}-4-methyl-1H-pyrazole: Another compound with a similar bicyclo[1.1.1]pentane moiety but different substituents.

    4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane: This compound also features the bicyclo[1.1.1]pentane structure but with a thiane ring.

The uniqueness of this compound lies in its combination of bicyclo[1.1.1]pentane and oxabicyclo[2.2.1]heptane frameworks, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C12H17IO

Molekulargewicht

304.17 g/mol

IUPAC-Name

1-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-7-oxabicyclo[2.2.1]heptane

InChI

InChI=1S/C12H17IO/c13-11-5-10(6-11,7-11)8-12-3-1-9(14-12)2-4-12/h9H,1-8H2

InChI-Schlüssel

HJCSWRFYXKYXBJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1O2)CC34CC(C3)(C4)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.